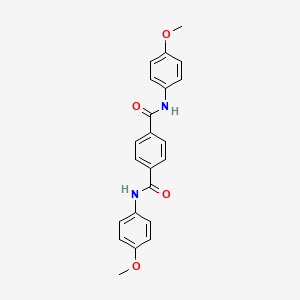![molecular formula C15H9BrCl2N4OS B3744639 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B3744639.png)
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea
Descripción general
Descripción
“N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(2,4-dichlorophenyl)urea” is a compound that contains a thiadiazole ring, a versatile scaffold widely studied in medicinal chemistry . Thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . These compounds exert a broad spectrum of biological activities .
Molecular Structure Analysis
The molecular formula of the compound is C11H9BrClN3OS . It contains a five-membered thiadiazole ring with one sulfur and two nitrogen atoms . The compound also contains bromophenyl and dichlorophenyl groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 346.63 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound’s exact mass is 344.93382 g/mol, and its monoisotopic mass is also 344.93382 g/mol . The topological polar surface area is 83.1 Ų .Aplicaciones Científicas De Investigación
Antibacterial Activity
The compound’s bromophenyl and thiadiazole moieties contribute to its antibacterial potential. Several studies have reported the antibacterial effects of similar pyrazoline derivatives. These compounds inhibit bacterial growth by disrupting essential cellular processes, making them promising candidates for novel antibiotics .
Antifungal Properties
Pyrazoline derivatives, including those with bromophenyl substituents, have demonstrated antifungal activity. Researchers have investigated their efficacy against fungal pathogens, suggesting their potential use in combating fungal infections .
Antiparasitic Applications
The compound’s unique structure may also exhibit antiparasitic effects. Investigating its impact on parasites (such as protozoans or helminths) could provide valuable insights for developing antiparasitic drugs .
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases. Pyrazolines, including the compound , have been explored for their anti-inflammatory properties. By modulating inflammatory pathways, they could contribute to therapeutic strategies for inflammatory disorders .
Antioxidant Activity
Oxidative stress contributes to cellular damage and disease progression. The compound’s antioxidant potential may help counteract harmful free radicals and reactive oxygen species (ROS). Investigating its ability to scavenge ROS could lead to novel antioxidant therapies .
Neuroprotective Effects
Considering the compound’s structure, it might influence acetylcholinesterase (AchE) activity. AchE is essential for normal nerve function, and alterations in its activity can impact behavior and survival. Research on this compound’s effects on AchE could reveal neuroprotective properties .
These applications highlight the versatility of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(2,4-dichlorophenyl)urea and underscore its potential in various scientific contexts. Researchers continue to explore its multifaceted properties, aiming to harness them for therapeutic advancements . If you need further details or additional applications, feel free to ask!
Propiedades
IUPAC Name |
1-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2N4OS/c16-9-3-1-8(2-4-9)13-21-22-15(24-13)20-14(23)19-12-6-5-10(17)7-11(12)18/h1-7H,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRDROMSHWIMLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-phenyl-1,3-thiazol-2-yl)-4'H-spiro[cyclohexane-1,3'-isoquinolin]-1'-amine](/img/structure/B3744566.png)
![6-{[(6-chloro-4-phenyl-2-quinazolinyl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B3744580.png)
![2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-mesitylacetamide](/img/structure/B3744586.png)
![N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B3744589.png)
![N-(4-methoxyphenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3744590.png)
![4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B3744598.png)
![N-{5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-4-hydroxy-3-methoxybenzamide](/img/structure/B3744603.png)
![2-[(4-methyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio]-N-2-pyridinylacetamide](/img/structure/B3744619.png)
![2,3-dimethyl-1-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1H-indole](/img/structure/B3744623.png)
![4-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3744626.png)
![5-(4-chlorophenyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B3744629.png)

![9-(4-acetylphenyl)-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8(9H)-one](/img/structure/B3744650.png)
![4-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3744657.png)